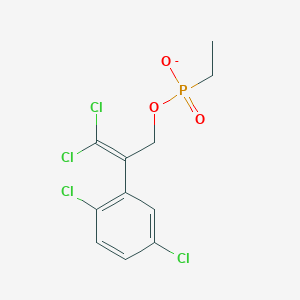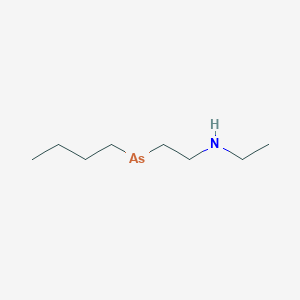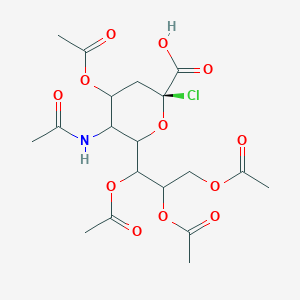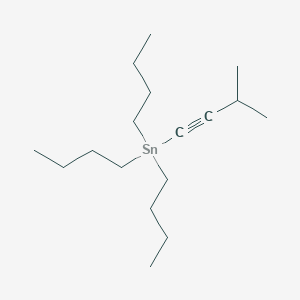
Tributyl(3-methylbut-1-YN-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(3-methylbut-1-YN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon atoms. Organotin compounds are widely used in organic synthesis due to their ability to form stable bonds with carbon and other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-1-YN-1-YL)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with an alkyne under specific conditions. For example, the reaction of tributyltin hydride with 3-methylbut-1-yne in the presence of a catalyst such as tetrabutylammonium fluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(3-methylbut-1-YN-1-YL)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of electrons.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Tributyl(3-methylbut-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: this compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which Tributyl(3-methylbut-1-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon and other elements, facilitating various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar applications.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: A related compound with similar chemical properties.
Uniqueness
Tributyl(3-methylbut-1-YN-1-YL)stannane is unique due to its specific structure, which allows for distinct reactivity and applications. Its ability to form stable carbon-tin bonds makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
58064-11-2 |
|---|---|
Fórmula molecular |
C17H34Sn |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
tributyl(3-methylbut-1-ynyl)stannane |
InChI |
InChI=1S/C5H7.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h5H,2-3H3;3*1,3-4H2,2H3; |
Clave InChI |
HJGHLQJJPLYQNN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C#CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
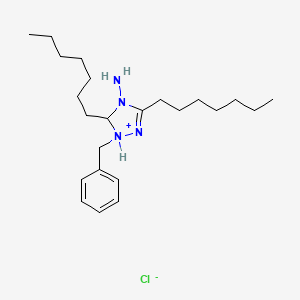
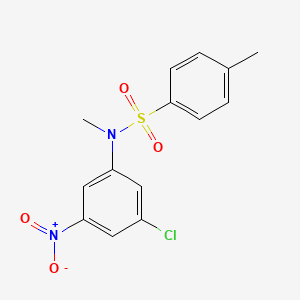
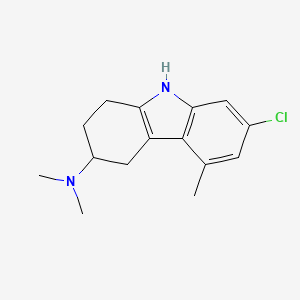


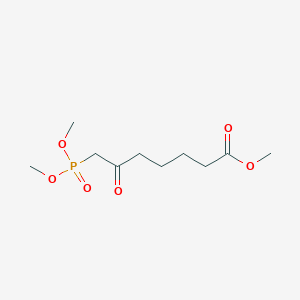

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
